Himbosine
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Overview
Description
Himbosine is a naturally occurring alkaloid found in the bark of the Galbulimima baccata tree, which is native to Papua New Guinea and Northern Australia This compound belongs to a class of alkaloids known for their complex structures and significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Himbosine involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the use of Diels-Alder reactions to form the core structure, followed by various functional group modifications to achieve the final product . The reaction conditions typically involve the use of specific catalysts and controlled temperatures to ensure the desired stereochemistry and yield.
Industrial Production Methods: Industrial production of this compound is less common due to the complexity of its synthesis. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale. Techniques such as continuous flow synthesis and the use of automated reactors have been explored to optimize the production process .
Chemical Reactions Analysis
Types of Reactions: Himbosine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives, which may exhibit different biological activities.
Reduction: Reduction reactions can be used to modify specific functional groups within the this compound molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles are used under controlled conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of this compound with altered functional groups .
Scientific Research Applications
Himbosine has a wide range of applications in scientific research, including:
Chemistry: this compound serves as a model compound for studying complex alkaloid synthesis and reaction mechanisms.
Biology: Its biological activity makes it a valuable tool for studying cellular processes and interactions.
Medicine: this compound’s potential therapeutic properties are being explored for the development of new drugs.
Mechanism of Action
The mechanism of action of Himbosine involves its interaction with specific molecular targets within cells. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that this compound may influence various signaling pathways and cellular processes .
Comparison with Similar Compounds
- Himbacine
- Himandrine
- Himgaline
- G.B. 13
Properties
IUPAC Name |
methyl (1R,3S,6R,7R,11R,14S,15R,16R,17S,20R)-11,14,17-triacetyloxy-16-benzoyloxy-3-methyl-2-azahexacyclo[10.8.0.01,9.02,7.06,11.015,20]icos-12-ene-13-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H41NO10/c1-17-11-12-23-25-15-22-16-34(23,46-20(4)39)31-28(33(41)42-5)30(44-19(3)38)27-24(35(22,31)36(17)25)13-14-26(43-18(2)37)29(27)45-32(40)21-9-7-6-8-10-21/h6-10,17,22-27,29-30H,11-16H2,1-5H3/t17-,22?,23+,24+,25+,26-,27-,29-,30-,34+,35+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORUDPNXLVHQHOC-XIXFMJBYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C3N1C45C6CCC(C(C6C(C(=C4C2(CC5C3)OC(=O)C)C(=O)OC)OC(=O)C)OC(=O)C7=CC=CC=C7)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@@H]3N1[C@]45[C@@H]6CC[C@@H]([C@@H]([C@H]6[C@@H](C(=C4[C@]2(CC5C3)OC(=O)C)C(=O)OC)OC(=O)C)OC(=O)C7=CC=CC=C7)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H41NO10 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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